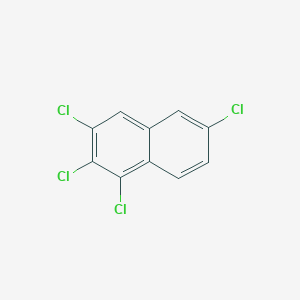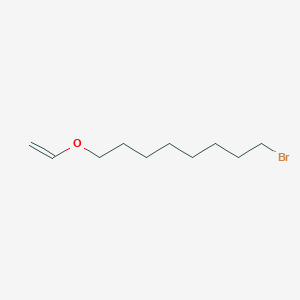![molecular formula C34H52O8-2 B14278451 2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 154425-03-3](/img/structure/B14278451.png)
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate is an organic compound with the molecular formula C34H54O8 It is a derivative of terephthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by dodecyloxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of terephthalic acid and dodecanol into the reactor, along with the catalyst, and the product is continuously removed and purified.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are dodecyloxycarbonylbenzoic acids.
Reduction: The major products are dodecanol and terephthalic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Applications De Recherche Scientifique
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of dodecanol and terephthalic acid. These hydrolysis products can then participate in further biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis[(methoxy)carbonyl]benzene-1,4-dicarboxylate
- 2,5-Bis[(ethoxy)carbonyl]benzene-1,4-dicarboxylate
- 2,5-Bis[(butoxy)carbonyl]benzene-1,4-dicarboxylate
Uniqueness
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate is unique due to its long dodecyloxycarbonyl chains, which impart distinct physical and chemical properties compared to shorter alkyl chain derivatives. These properties include increased hydrophobicity and potential for forming stable polymeric structures.
Propriétés
Numéro CAS |
154425-03-3 |
|---|---|
Formule moléculaire |
C34H52O8-2 |
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
2,5-bis(dodecoxycarbonyl)terephthalate |
InChI |
InChI=1S/C34H54O8/c1-3-5-7-9-11-13-15-17-19-21-23-41-33(39)29-25-28(32(37)38)30(26-27(29)31(35)36)34(40)42-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H,35,36)(H,37,38)/p-2 |
Clé InChI |
CNPWQUAOQGOLEJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCCCCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


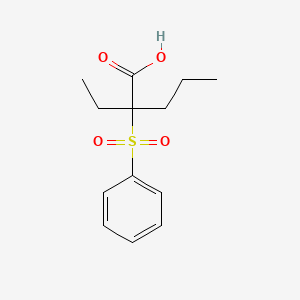
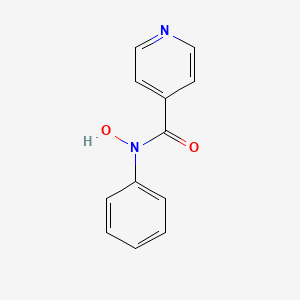
![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
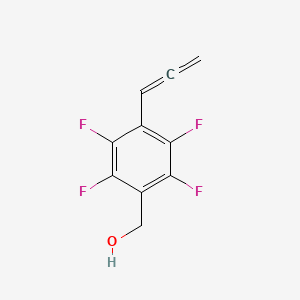
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
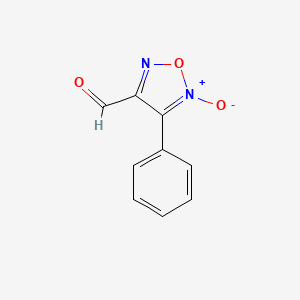
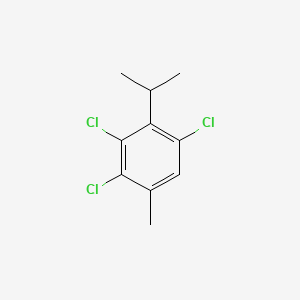
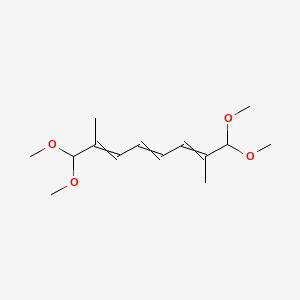

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

